1-Hydroxycyclohexyl phenyl ketone

Catalog No.
S563636
CAS No.
947-19-3
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclohexyl phenyl ketone

CAS Number

947-19-3

Product Name

1-Hydroxycyclohexyl phenyl ketone

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

solubility

a

Synonyms

1-HCHPK, 1-hydroxycyclohexyl phenyl ketone

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

The exact mass of the compound 1-Hydroxycyclohexyl phenyl ketone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as a. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3), widely recognized in the industry by trade names such as Irgacure 184 and Omnirad 184, is a highly efficient, non-yellowing Norrish Type I photoinitiator [1]. Upon exposure to ultraviolet (UV) light—typically in the 240–340 nm range—it undergoes rapid α-cleavage to generate highly reactive benzoyl and hydroxycyclohexyl radicals, which subsequently initiate the free-radical polymerization of acrylate and methacrylate monomers [2]. As a crystalline solid with a melting point of 47–50 °C, it offers excellent thermal stability and lower volatility compared to liquid alternatives [1]. In industrial procurement, this compound serves as the benchmark initiator for UV-curable clear coatings, optical adhesives, and printing inks where rapid cure speed, low odor, and strict optical transparency are mandatory requirements [2].

Substituting 1-Hydroxycyclohexyl phenyl ketone with other common photoinitiators routinely compromises the final product's optical clarity or processability [1]. Replacing it with lower-cost Type II initiators, such as Benzophenone, requires the addition of amine co-initiators, which drastically increases the propensity for yellowing and residual odor in the cured film. Substituting with 2,2-Dimethoxy-2-phenylacetophenone (BDK / Irgacure 651) also leads to visible yellowing over time due to the formation of highly conjugated, colored degradation byproducts [1]. While the closely related in-class substitute 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) offers similar non-yellowing properties, it is a liquid with higher volatility. This makes Irgacure 1173 unsuitable for low-VOC, low-odor, or high-temperature processing environments where evaporative loss and photoinitiator migration are critical procurement concerns [2]. Therefore, for clear, low-odor, and high-stability applications, generic substitution fails to meet industrial standards.

Superior Non-Yellowing Performance in Clear Coatings

1-Hydroxycyclohexyl phenyl ketone (HCPK) generates radicals without forming highly conjugated, color-forming byproducts. Compared to Type II initiators like Benzophenone (BP) or Type I ketals like 2,2-Dimethoxy-2-phenylacetophenone (BDK), HCPK exhibits a significantly lower Yellowing Index (YI) progression after prolonged UV exposure and thermal aging [1]. In optimized UV-curable clear coats, HCPK maintains optical transparency, whereas BP-amine systems and BDK show marked yellowing over time, making them unsuitable for optical applications [2].

Evidence DimensionYellowing Index (YI) progression after thermal aging
Target Compound DataMinimal YI increase (e.g., <1.0 after 72h thermal aging at 85 °C in optimized hybrid resins)
Comparator Or BaselineBenzophenone (BP) or BDK (Irgacure 651)
Quantified DifferenceNear-zero yellowing for HCPK vs. visible yellowing and high YI shift for BP/BDK
ConditionsUV-cured clear coatings and adhesives under thermal/UV aging

This is critical for procurement in optical adhesives, display coatings, and clear wood finishes where long-term transparency is a strict requirement.

High Photodissociation Quantum Yield and Radical Generation

The efficiency of a photoinitiator is governed by its quantum yield of dissociation (Φ_diss). HCPK demonstrates a highly efficient α-cleavage upon UV irradiation, with a quantum yield of approximately 0.8 to 1.0 [1]. This is substantially higher than standard Benzophenone (which relies on bimolecular hydrogen abstraction) and outperforms liquid analogs like 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) under specific atmospheric conditions, where Irgacure 1173 can drop to a quantum yield of ~0.38 [2].

Evidence DimensionQuantum yield of dissociation (Φ_diss)
Target Compound Data0.8 to 1.0
Comparator Or Baseline2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (~0.38 to 0.8 depending on conditions)
Quantified DifferenceUp to 2x higher primary radical generation efficiency under matched atmospheric conditions
ConditionsUV irradiation (355/365 nm) in solvent/formulation

Higher quantum yield translates to faster curing line speeds, lower required photoinitiator loading, and reduced unreacted monomer migration.

Low Volatility for High-Temperature Processability and Low-VOC Systems

As a crystalline solid with a melting point of 47–50 °C, HCPK exhibits significantly lower vapor pressure and volatility at room and processing temperatures compared to its closest structural liquid analog, 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) [1]. While Irgacure 1173 is favored for easy blending without solvents, its higher volatility can lead to odor issues, evaporative loss during high-temperature processing, and higher VOC emissions [2]. HCPK provides a stable, low-odor alternative for demanding industrial environments.

Evidence DimensionPhysical state and volatility during processing
Target Compound DataSolid (mp 47–50 °C), low volatility and low odor
Comparator Or Baseline2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (Liquid, higher volatility)
Quantified DifferenceSolid state prevents evaporative loss and migration during heated formulation compared to the liquid state of 1173
ConditionsStandard formulation and high-temperature curing environments

Essential for low-VOC, low-odor applications such as food packaging inks and high-temperature applied coatings where evaporative loss must be minimized.

Optical Adhesives and Display Coatings

Due to its near-zero yellowing index progression, 1-Hydroxycyclohexyl phenyl ketone is the preferred choice for bonding glass lenses, manufacturing touch screens, and formulating optical clear adhesives (OCAs) where long-term transparency is critical [1].

Low-VOC and Low-Odor Food Packaging Inks

Its solid state and low volatility compared to liquid analogs like Irgacure 1173 make it ideal for UV-curable inks used in sensitive packaging, preventing photoinitiator migration and residual odor [2].

Clear Wood and Plastic Topcoats

The high quantum yield ensures rapid surface curing, while the lack of color-forming byproducts maintains the aesthetic finish of clear varnishes on furniture and consumer electronics[1].

Purity

a ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

a

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals, Liquid

XLogP3

2.6

Boiling Point

a

Density

a

Application

a

Appearance

a

Brife Desc

a

Melting Point

a

Storage

a

Quality Standard

a

Targets

a

Tag

a

UNII

E7JVN2243X

Sequence

a

Related CAS

a

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2679 of 2707 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Mutagens

Other CAS

947-19-3

Wikipedia

Hydroxycyclohexyl phenyl ketone

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Methanone, (1-hydroxycyclohexyl)phenyl-: ACTIVE

Dates

Last modified: 08-15-2023
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